
1-(2-Methylpyridin-4-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(2-Methylpyridin-4-yl)pyrrolidin-3-ol is a chemical structure that can be synthesized through various methods involving the condensation and cyclization of different starting materials. The synthesis of related pyrrolidine derivatives has been explored in several studies, which provide insights into the potential pathways for creating such compounds. For instance, the synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine suggests a method that could potentially be adapted for the synthesis of this compound .
Synthesis Analysis
The synthesis of related compounds involves a variety of methods. One approach is the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, which introduces different substituents at the C-2 position, such as hydroxy groups, and achieves a trans relationship between the C-2 and C-3 substituents . Another method involves a relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides, leading to pyrrolylpyridinium salts and their subsequent reduction to give related pyrrolidine derivatives . These methods could potentially be modified to synthesize the target compound.
Molecular Structure Analysis
Computational studies have provided a perspective on the equilibrium geometry, vibrational spectra, and electronic structure of similar Mannich base compounds. For example, the analysis of 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione has revealed insights into the most stable tautomeric forms, NMR spectral analysis, and the nature of bonding and anti-bonding behavior . These computational approaches could be applied to understand the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine derivatives can be influenced by the presence of substituents and the overall molecular structure. For instance, the synthesis and study of 1-(pyridin-2-yl amino)methyl napthalene-2-ol have shown the importance of intermolecular hydrogen bonding interactions, which could affect the reactivity of the compound . Similarly, the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species have been shown to be significantly influenced by intramolecular OH⋯N hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be characterized through various spectroscopic and analytical techniques. The crystal structure of a related compound, (2S,2'S,4'R)-2-(1-hydroxy-1-ethylpropyl)-1-[(1'-p-tosyl-4'-hydroxypyrrolidin-2'-yl)methyl]pyrrolidine, has been determined through single-crystal X-ray diffraction analysis, revealing the presence of intermolecular hydrogen bonds and a supramolecular structure . Additionally, the regioselectivity in the reactions of quaternized pyridin-3-ylidene malonitrile and cyanoacetate ester derivatives with 1,3-dicarbonyl compounds has been studied, which could inform the synthesis and properties of this compound .
Applications De Recherche Scientifique
Another avenue of research involving similar pyridine-based structures is in the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, which have found applications in producing luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions. These applications underline the versatility and utility of pyridine-based ligands in crafting materials with tailored properties for specific scientific applications (M. Halcrow, 2005).
Moreover, the synthesis and characterization of [Ag(2-amino-3-methylpyridine)(2)]NO(3) and [Ag(pyridine-2-carboxaldoxime)NO(3)] compounds highlight the potential antimicrobial activity of pyridine-based compounds. These complexes have demonstrated considerable activity against specific bacterial strains and the yeast Candida albicans, suggesting potential applications in antimicrobial therapies. Additionally, their interaction with DNA, as shown through electrophoretic mobility studies, indicates a possible role in genetic material interaction, which could be leveraged in various biotechnological and medical applications (M. Abu-Youssef et al., 2010).
Mécanisme D'action
Target of Action
Compounds with a similar pyrrolidine structure have been found to interact with various targets, including enzymes and receptors .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a similar pyrrolidine structure have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
1-(2-methylpyridin-4-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-6-9(2-4-11-8)12-5-3-10(13)7-12/h2,4,6,10,13H,3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHOPTYQJINWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

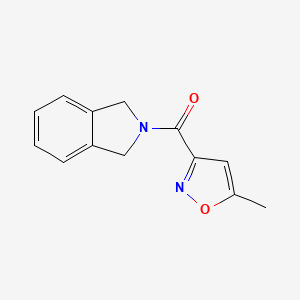
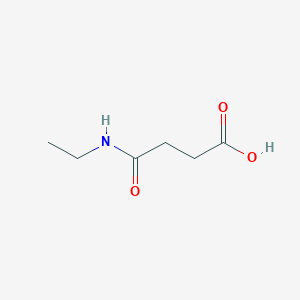
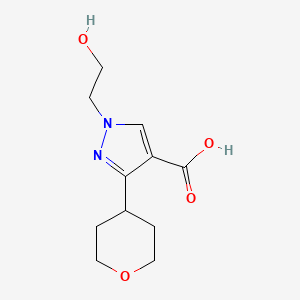
![N-(2,3-dimethylphenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2508185.png)
![(Z)-ethyl 2-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2508186.png)
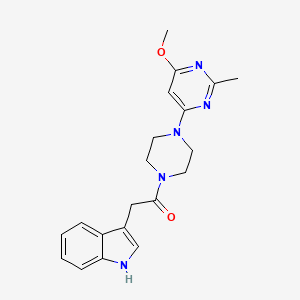
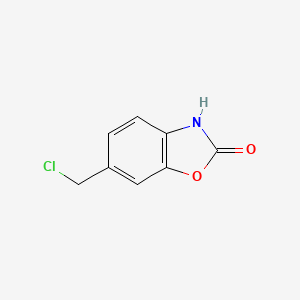
![Methyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2508191.png)
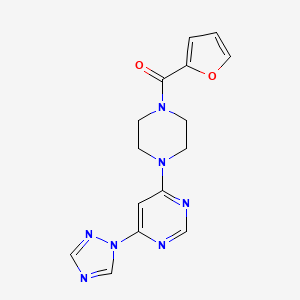


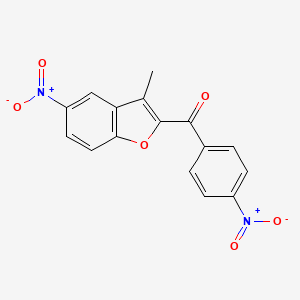
![3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2508201.png)
